molecular formula C8H6ClNO2 B1360306 5-Chloro-2-methoxyphenyl isothiocyanate CAS No. 63429-99-2

5-Chloro-2-methoxyphenyl isothiocyanate

Cat. No.: B1360306
CAS No.: 63429-99-2
M. Wt: 183.59 g/mol
InChI Key: CDRZZFCLBUGMMB-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxyphenyl isothiocyanate is an organic compound with the molecular formula C8H6ClNOS. It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with a chlorine atom at the 5-position and a methoxy group at the 2-position. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxyphenyl isothiocyanate typically involves the reaction of 5-chloro-2-methoxyaniline with thiophosgene. The reaction proceeds under mild conditions, usually at room temperature, and in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

5-Chloro-2-methoxyaniline+Thiophosgene5-Chloro-2-methoxyphenyl isothiocyanate+HCl\text{5-Chloro-2-methoxyaniline} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{HCl} 5-Chloro-2-methoxyaniline+Thiophosgene→5-Chloro-2-methoxyphenyl isothiocyanate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in maintaining the quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxyphenyl isothiocyanate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Solvents: Reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.

    Temperature: Most reactions occur at room temperature, but some may require heating to proceed efficiently.

Major Products

    Thiourea Derivatives: Reaction with amines produces thiourea derivatives, which are useful intermediates in organic synthesis.

    Isothiocyanate Adducts: Addition reactions with alcohols or thiols yield corresponding adducts.

Scientific Research Applications

5-Chloro-2-methoxyphenyl isothiocyanate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various thiourea derivatives and other sulfur-containing compounds.

    Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, through the formation of thiourea linkages.

    Medicine: Research into potential therapeutic applications includes the development of novel drugs and diagnostic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxyphenyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. The formation of thiourea linkages can alter the structure and function of the target biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methylphenyl isothiocyanate: Similar structure but with a methyl group instead of a methoxy group.

    5-Chloro-2-methoxyphenyl isocyanate: Contains an isocyanate group instead of an isothiocyanate group.

Uniqueness

5-Chloro-2-methoxyphenyl isothiocyanate is unique due to the presence of both chlorine and methoxy substituents on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. The isothiocyanate group provides versatility in forming thiourea derivatives, making it valuable in synthetic and biological applications.

Properties

IUPAC Name

4-chloro-2-isothiocyanato-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNOS/c1-11-8-3-2-6(9)4-7(8)10-5-12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLDKQQXEWPFAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63429-99-2
Record name 4-Chloro-2-isothiocyanato-1-methoxy-benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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